molecular formula C11H20N2O6 B217635 Nitracidomycin A CAS No. 103527-97-5

Nitracidomycin A

Cat. No.: B217635
CAS No.: 103527-97-5
M. Wt: 276.29 g/mol
InChI Key: GMJHMZVGDYXZRQ-WLRTZDKTSA-N
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Description

Nitracidomycin A is a secondary metabolite produced by certain strains of actinomycetes, particularly those found in the rhizosphere of rice plants. It is known for its antimicrobial properties, particularly against gram-negative bacteria.

Scientific Research Applications

Nitracidomycin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of various organic reactions.

    Biology: Investigated for its role in the interaction between plants and microbes, particularly in the induction of disease resistance in plants.

    Medicine: Explored for its potential as an antimicrobial agent against gram-negative bacteria.

    Industry: Utilized in the development of biocontrol agents for sustainable agriculture

Future Directions

While specific future directions for Nitracidomycin A research are not available, the field of chemical research is continually evolving. Techniques such as directed evolution are being used to engineer proteins with improved properties . Additionally, advancements in controlled drug delivery systems could potentially be applied to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitracidomycin A involves several steps, starting from basic organic compounds. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of actinomycetes strains in large bioreactors. The fermentation process is optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Nitracidomycin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Nitracidomycin A involves the disruption of bacterial cell wall synthesis, leading to the formation of spheroplasts in gram-negative bacteria. This disruption is achieved through the inhibition of specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitracidomycin A is unique due to its specific mechanism of action and its ability to induce spheroplast formation in gram-negative bacteria. This property makes it particularly effective against certain bacterial strains that are resistant to other antimicrobial agents .

Properties

IUPAC Name

2-[(5-carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6/c1-6(2)9(10(15)7(3)11(16)17)12-8(14)5-13(18)19-4/h5-7,9-10,15H,1-4H3,(H,12,14)(H,16,17)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHMZVGDYXZRQ-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(C)C(=O)O)O)NC(=O)C=[N+]([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(C(C)C(=O)O)O)NC(=O)/C=[N+](\[O-])/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103527-97-5
Record name Nitracidomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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